DAT/SERT Release Selectivity: 4-FMC Occupies an Intermediate Profile Between Methcathinone and Mephedrone
In a head-to-head comparison of para-substituted methcathinone analogs using [³H]neurotransmitter release assays in rat brain synaptosomes, 4-FMC (flephedrone) exhibited a DAT/SERT release selectivity ratio of 15.4, representing a 20-fold reduction in dopamine selectivity compared to the parent compound methcathinone (ratio 309) but a 6.4-fold higher dopamine selectivity than mephedrone (ratio 2.41) [1]. The intermediate selectivity of 4-FMC is also distinct from 4-chloromethcathinone (clephedrone, ratio 3.40) and 4-bromomethcathinone (brephedrone, ratio 1.01) [1]. This graded selectivity profile, driven by the steric volume of the para-substituent (4-F = 153.8 ų vs. 4-H = 150.4 ų vs. 4-CH₃ = 166.9 ų), directly predicts differential abuse-related behavioral effects (r = -0.85, P = 0.03 for correlation with molecular volume) [2].
| Evidence Dimension | DAT/SERT release selectivity ratio [(DAT EC₅₀)⁻¹/(SERT EC₅₀)⁻¹] |
|---|---|
| Target Compound Data | 4-FMC: DAT EC₅₀ = 83.4 nM; SERT EC₅₀ = 1,290 nM; DAT/SERT ratio = 15.4 |
| Comparator Or Baseline | Methcathinone: ratio 309; Mephedrone: ratio 2.41; 4-CMC: ratio 3.40; 4-Br-MCAT: ratio 1.01; Methedrone: ratio 0.24 |
| Quantified Difference | 6.4-fold more DAT-selective than mephedrone (15.4 vs. 2.41); 20-fold less DAT-selective than methcathinone (15.4 vs. 309); 4.5-fold more DAT-selective than 4-CMC (15.4 vs. 3.40) |
| Conditions | Rat brain synaptosomes; [³H]MPP⁺ substrate for DAT; [³H]5-HT for SERT; N = 3 experiments in triplicate; data from Bonano et al. (2015) |
Why This Matters
Researchers requiring a monoamine releaser with attenuated dopamine selectivity relative to methcathinone but without the pronounced serotonergic activity of mephedrone should select 4-FMC, as this intermediate profile better models certain polysubstance or MDMA-like neurochemical states.
- [1] Bonano JS, Banks ML, Kolanos R, et al. Quantitative data on DAT and SERT release EC₅₀ values and DAT/SERT ratios for para-substituted methcathinone analogs. Adapted in: Table 2, Shalabi AR, et al. Mol Pharmacol. 2020;97(6):365-376. View Source
- [2] Suyama JA, Sakloth F, Kolanos R, Glennon RA, Lazenka MF, Negus SS, Banks ML. Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin. J Pharmacol Exp Ther. 2016;356(1):182-190. doi:10.1124/jpet.115.229559 View Source
